molecular formula C12H13N3 B109354 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine CAS No. 175137-45-8

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B109354
M. Wt: 199.25 g/mol
InChI Key: MLOGPNMYHQADBA-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C12H13N3 . It has a molecular weight of 199.26 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is 1S/C12H13N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2 . This provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a powder with a melting point of 134-137 degrees Celsius .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Yu et al. (2013) discusses the efficient one-pot synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This process is highly efficient and environmentally benign, suitable for drug discovery and large-scale synthesis (Yu et al., 2013).

  • Catalytic Direct Arylations : Sidhom et al. (2018) explored the use of pyrazole derivatives with a cyclopropyl group in palladium-catalyzed direct arylations. This study showed successful couplings without decomposition of the cyclopropyl unit, demonstrating a broad tolerance for various functional groups (Sidhom et al., 2018).

  • XRD and DFT Studies for Reductive Cyclization : Szlachcic et al. (2020) conducted combined XRD and DFT studies to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. The study proposed alternative synthesis conditions, contributing to the understanding of the reactivity of these compounds (Szlachcic et al., 2020).

  • Design and Synthesis for Anticancer Agents : Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating them as potential anticancer agents. The study found several compounds exhibiting significant cytotoxicity, contributing to the search for new anticancer drugs (Alam et al., 2018).

  • Synthesis and Biological Evaluation as Antifungal Agents : Burde and Rahatgaonkar (2019) conducted a study on the synthesis and biological evaluation of cyclopropyl-pyrazole hybrids. These compounds were synthesized in a biphasic system and evaluated for their antifungal activities (Burde & Rahatgaonkar, 2019).

  • Characterization of Atropisomeric Relationships : Veloso et al. (2012) characterized the atropisomeric relationships of a specific pyrazole derivative with anti-inflammatory properties. This study contributes to understanding the pharmacological profile of such compounds (Veloso et al., 2012).

  • Synthesis and Characterization as Antimicrobial Agents : Raju et al. (2010) synthesized a series of pyrazol-5-amine benzamides and evaluated them for their antibacterial and antifungal activities, finding potent antimicrobial activities in several compounds (Raju et al., 2010).

  • Copolymerization of CO2 and Cyclohexene Oxide : Matiwane et al. (2020) reported on the use of pyrazolyl compounds in the copolymerization of CO2 and cyclohexene oxide. This research contributes to the development of environmentally friendly polymerization processes (Matiwane et al., 2020).

Safety And Hazards

This compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclopropyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOGPNMYHQADBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374124
Record name 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

CAS RN

175137-45-8
Record name 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Jiang, W Fan, MY Sun, Q Ye, SL Wang… - The Journal of …, 2014 - ACS Publications
New multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been established, providing selective access to unprecedented pyrazolo-fused 1,7-naphthyridines, 1,…
Number of citations: 62 pubs.acs.org
S Eagon, JT Hammill, M Sigal, KJ Ahn… - Journal of Medicinal …, 2020 - ACS Publications
… Synthesized from 3-(4-ethylphenyl)-3-oxopropanenitrile, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, and 2-hydroxybenzaldehyde on a 1 mmol scale according to the general …
Number of citations: 18 pubs.acs.org
S Pan, L Zhang, X Luo, J Nan, W Yang… - Journal of Medicinal …, 2022 - ACS Publications
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are attractive therapeutic targets for multiple cancers. Two first-generation small-molecule Trks inhibitors, larotrectinib and …
Number of citations: 17 pubs.acs.org
SJ Stachel, JM Sanders, DA Henze… - Journal of Medicinal …, 2014 - ACS Publications
… To a stirred solution of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (2.00 g, 10.0 mmol) and Et 3 N (1.32 g, 13.1 mmol) in THF (50 mL) at room temperature was added 2-chloroacetyl …
Number of citations: 72 pubs.acs.org

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